N-Desmethyl Ulipristal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

N-Desmethyl Ulipristal is not directly a drug used in scientific research. Instead, it's a metabolite of Ulipristal Acetate, a selective progesterone receptor modulator (SPRMs) medication used in emergency contraception and uterine fibroid treatment []. Research on N-Desmethyl Ulipristal primarily focuses on its role as a biomarker.

Biomarker for Ulipristal Acetate

Due to the way the body processes Ulipristal Acetate, N-Desmethyl Ulipristal becomes a measurable byproduct. Scientists can measure the presence and concentration of N-Desmethyl Ulipristal in blood or urine samples to assess a patient's exposure to Ulipristal Acetate. This information can be valuable in pharmacokinetic studies investigating drug absorption, distribution, metabolism, and excretion (ADME) [].

Understanding Drug Metabolism

Studying N-Desmethyl Ulipristal's formation and elimination pathways can provide insights into Ulipristal Acetate's overall metabolism. This knowledge is crucial for researchers developing new drugs and understanding potential drug interactions between Ulipristal Acetate and other medications [].

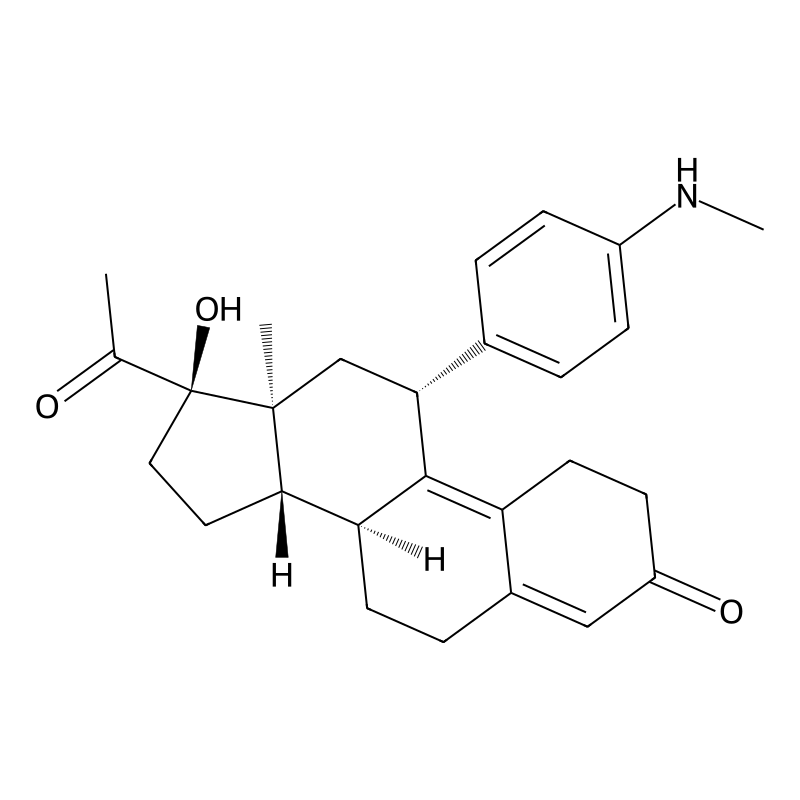

N-Desmethyl Ulipristal is a significant metabolite of Ulipristal Acetate, a selective progesterone receptor modulator commonly used for emergency contraception. Its chemical structure is characterized by the formula C29H35NO4 and a molecular weight of 461.6 g/mol. The compound features a complex structure with multiple stereocenters, specifically designed to interact with hormonal receptors in the body. N-Desmethyl Ulipristal retains some biological activity similar to its parent compound, although it exhibits weaker effects in certain assays .

N-Desmethyl Ulipristal can undergo various chemical transformations:

- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: It can also be reduced to yield alcohols.

- Demethylation: As a metabolite, it is formed through the demethylation of Ulipristal Acetate, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 .

These reactions highlight its potential for further chemical modifications, which could be explored for therapeutic or research purposes.

N-Desmethyl Ulipristal exhibits biological activities primarily related to its interaction with progesterone receptors. While it retains some anti-progesterone activity, its potency is significantly lower than that of Ulipristal Acetate. In vitro studies indicate that N-Desmethyl Ulipristal has approximately 13-fold lower receptor affinity and 100-fold lower potency against progesterone receptor-dependent transcription compared to its parent compound . Additionally, it shows weaker effects on glucocorticoid receptors, confirming its specificity for progesterone modulation.

The synthesis of N-Desmethyl Ulipristal typically involves:

- Starting Material: Begin with Ulipristal Acetate.

- Demethylation Reaction: Utilize cytochrome P450 enzymes (CYP3A4) to facilitate the removal of a methyl group from the nitrogen atom in the amine side chain.

- Purification: Employ chromatographic techniques to isolate and purify the N-Desmethyl derivative from other metabolites.

This method reflects standard practices in pharmaceutical chemistry for producing specific metabolites for research or therapeutic use .

N-Desmethyl Ulipristal is primarily used in research settings to study its pharmacological properties and interactions with hormonal pathways. Its applications include:

- Research in Reproductive Health: Understanding its role as a metabolite can provide insights into the pharmacodynamics of emergency contraceptives.

- Drug Development: Investigating modifications of this compound may lead to new therapeutic agents targeting progesterone receptors.

- Biochemical Studies: It serves as a reference compound in studies examining progesterone receptor modulation and related pathways .

Interaction studies have shown that N-Desmethyl Ulipristal interacts with various receptors and enzymes:

- Progesterone Receptor: It binds to this receptor but with reduced affinity compared to Ulipristal Acetate.

- Glucocorticoid Receptor: Displays significant affinity but much lower activity than the parent compound.

- Cytochrome P450 Enzymes: As a substrate for CYP3A4, it highlights potential drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Several compounds share structural and functional similarities with N-Desmethyl Ulipristal. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Mifepristone | C29H35NO2 | A potent progesterone receptor antagonist used for medical abortion. |

| Ulipristal Acetate | C29H37NO4 | The parent compound; stronger anti-progesterone activity than N-Desmethyl. |

| N-Demethyl Mifepristone | C28H33NO2 | A metabolite of Mifepristone; retains some biological activity but less potent. |

| N-Nitroso Desmethyl Ulipristal | NA | A nitrosamine derivative; potential safety concerns due to nitrosamine formation. |

N-Desmethyl Ulipristal is unique due to its specific metabolic pathway and reduced activity profile compared to both Mifepristone and Ulipristal Acetate, making it an interesting subject for further pharmacological exploration .

Molecular Structure and Formula

N-Desmethyl Ulipristal is a primary metabolite of ulipristal acetate, formed through cytochrome P450 3A4-mediated demethylation of the parent compound [1] [2]. The compound possesses the molecular formula C29H35NO4 and exhibits a molecular weight of 461.59 g/mol [2] [7]. The structure retains the core steroid backbone characteristic of progesterone receptor modulators while featuring a methylamino group substitution on the phenyl ring at position 11 [1] [2].

The systematic International Union of Pure and Applied Chemistry name for this compound is [(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate [2] [7]. The compound maintains the 19-norpregna-4,9-diene structural framework, with specific modifications that distinguish it from its parent molecule ulipristal acetate [1] .

The Simplified Molecular Input Line Entry System representation is CNc1ccc(cc1)[C@H]2C[C@@]3(C)C@@H[C@@H]4CCC5=CC(=O)CCC5=C24, which precisely defines the three-dimensional connectivity and stereochemistry of the molecule [7] [13]. The International Chemical Identifier string InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 provides additional structural verification [7] [13].

Stereochemistry and Conformational Analysis

N-Desmethyl Ulipristal contains five defined stereocenters, which are critical for its biological activity and molecular recognition [1] [2]. The stereochemical configuration follows the pattern (8S,11R,13S,14S,17R), maintaining the same spatial arrangement as the parent compound ulipristal acetate except for the demethylation at the phenyl substituent [2] [7] [13].

| Stereocenter | Configuration | Description |

|---|---|---|

| 8 | S | Part of the cyclopentane ring |

| 11 | R | Position of the 4-(methylamino)phenyl substituent |

| 13 | S | Position of the methyl group |

| 14 | S | Junction between rings C and D |

| 17 | R | Position of the acetyl and acetoxy groups |

The molecular conformation is stabilized by the rigid steroid backbone, which constrains the overall three-dimensional structure [14]. The 4-(methylamino)phenyl group at position 11 adopts a specific orientation that is crucial for receptor binding, with the beta configuration placing this substituent on the same face as the 17-acetyl group [2] [14]. The compound exhibits no undefined stereocenters or bond stereocenters, indicating complete stereochemical definition [1] [2].

The conformational flexibility is primarily limited to the acetyl groups at position 17 and the methylamino substituent on the phenyl ring [14]. Nuclear magnetic resonance studies of related compounds suggest that the steroid framework maintains a relatively rigid conformation in solution, with the phenyl ring system capable of limited rotational movement around the carbon-carbon bond connecting it to the steroid core [17] [18].

Physicochemical Properties

N-Desmethyl Ulipristal exhibits distinct physicochemical characteristics that influence its behavior in biological systems and analytical procedures [6] [7]. The compound demonstrates moderate lipophilicity with a calculated logarithm of the partition coefficient (LogP) value of 3.74, indicating favorable membrane permeability while maintaining adequate aqueous solubility for biological processes [6].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H35NO4 | PubChem, LGC Standards |

| Molecular Weight | 461.59 g/mol | PubChem, LGC Standards |

| Exact Mass | 461.2566 Da | LGC Standards |

| Density | 1.2±0.1 g/cm³ | ChemSrc |

| Boiling Point | 639.5±55.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 340.6±31.5 °C | ChemSrc |

| LogP | 3.74 | ChemSrc |

| Hydrogen Bond Donor Count | 1 | Based on structure analysis |

| Hydrogen Bond Acceptor Count | 5 | Based on structure analysis |

| Rotatable Bond Count | 5 | Based on structure analysis |

| Topological Polar Surface Area | 80.8 Ų | Based on structure analysis |

The compound exhibits a density of 1.2±0.1 g/cm³, reflecting the compact arrangement of atoms within the steroid framework [6]. The relatively high boiling point of 639.5±55.0 °C at 760 mmHg indicates strong intermolecular forces and thermal stability under normal conditions [6]. The flash point of 340.6±31.5 °C suggests moderate thermal hazard considerations during handling and storage [6].

The topological polar surface area of approximately 80.8 Ų indicates moderate polarity, which correlates with the compound's ability to interact with both hydrophobic and hydrophilic biological environments [1] [2]. The presence of five hydrogen bond acceptors and one hydrogen bond donor contributes to its binding affinity for progesterone receptors and influences its pharmacokinetic properties [8].

Spectroscopic Characteristics

Spectroscopic analysis of N-Desmethyl Ulipristal provides essential structural confirmation and analytical identification methods [17]. Mass spectrometry represents the primary analytical technique for compound identification and quantification, particularly in biological samples [8] [17].

The compound exhibits characteristic mass spectral fragmentation patterns under electrospray ionization conditions [17] [19]. In positive ion mode, the molecular ion peak appears at m/z 462 [M+H]+, corresponding to the protonated molecular species [8] . Tandem mass spectrometry analysis reveals specific fragmentation pathways that facilitate unequivocal identification and quantitative analysis [17] [21].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the steroid framework and substituent groups [18] [21]. The proton nuclear magnetic resonance spectrum displays characteristic resonances for the steroid backbone protons, with particular signals corresponding to the aromatic protons of the 4-(methylamino)phenyl group appearing in the 6.5-8.0 parts per million region [17] [18]. The methylamino group exhibits distinct chemical shift patterns that differentiate it from the parent dimethylamino functionality [18].

Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework, with distinctive resonances for the carbonyl carbons of the acetyl groups and the aromatic carbons of the phenyl substituent [18] [21]. The steroid backbone carbons produce characteristic patterns that confirm the 19-norpregna-4,9-diene structure [17] [18].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl groups, aromatic carbon-carbon stretching, and carbon-nitrogen stretching vibrations [18] [21]. The acetyl carbonyl groups typically appear around 1740 cm⁻¹, while the ketone carbonyl at position 3 absorbs around 1660 cm⁻¹ [18]. The aromatic carbon-carbon stretching vibrations of the phenyl ring system appear in the 1600-1500 cm⁻¹ region [21].

Stability Profiles and Degradation Pathways

N-Desmethyl Ulipristal demonstrates stability characteristics typical of steroid acetate compounds under appropriate storage conditions [10] [12]. The compound remains stable when stored at +4°C in sealed containers protected from light and moisture [7] [10] [12]. Under normal laboratory conditions, the compound exhibits chemical stability with minimal degradation over extended periods [10].

| Condition | Observation | Source/Inference |

|---|---|---|

| Recommended Storage | Store at +4°C | LGC Standards |

| Thermal Stability | Stable under normal conditions; thermal decomposition possible at high temperatures | Safety Data Sheet |

| Light Sensitivity | Protect from light (based on steroid structure) | Common practice for steroid compounds |

| Oxidative Conditions | Susceptible to oxidation (based on steroid structure) | Common for compounds with similar structure |

| Acidic Conditions | Potential degradation in strongly acidic conditions | Common for acetate esters |

| Basic Conditions | Potential degradation in strongly basic conditions | Common for acetate esters |

Thermal stability analysis indicates that the compound remains intact under normal temperature conditions but may undergo decomposition at elevated temperatures exceeding 200°C [10]. The formation of toxic gases is possible during heating or in case of fire, necessitating appropriate ventilation and safety measures during analytical procedures [10].

The primary degradation pathways involve hydrolysis of the acetate ester groups under acidic or basic conditions [8]. In aqueous environments, the compound may undergo slow hydrolysis to form the corresponding diol, particularly under elevated pH conditions [8] [17]. The methylamino group on the phenyl ring represents a potential site for oxidative degradation, although this process occurs slowly under normal storage conditions [8].

Photochemical degradation may occur upon exposure to ultraviolet light, common among steroid compounds containing aromatic substituents [17] [21]. This degradation pathway involves free radical mechanisms that can lead to structural modifications of both the steroid backbone and the phenyl ring system [21]. Oxidative stress conditions may promote degradation through similar free radical pathways, emphasizing the importance of antioxidant storage conditions [8] [17].

International Union of Pure and Applied Chemistry Naming and Systematic Nomenclature

N-Desmethyl Ulipristal Acetate follows the systematic nomenclature principles established by the International Union of Pure and Applied Chemistry for complex steroid compounds. The primary International Union of Pure and Applied Chemistry name, as designated by major chemical databases, is [(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate [1] [2] [3].

This systematic name reflects the compound's complex stereochemical configuration and functional group arrangement. The nomenclature explicitly defines five stereocenters using the (S) and (R) descriptors: 8S, 11R, 13S, 14S, and 17R, which are critical for the compound's biological activity [1] [2]. The core structure is based on the cyclopenta[a]phenanthrene ring system, characteristic of steroid compounds, with specific modifications that distinguish this metabolite from its parent compound.

Alternative International Union of Pure and Applied Chemistry formulations exist across different databases and commercial sources. Sigma-Aldrich employs the designation 17-acetyl-13-methyl-11-(4-(methylamino)phenyl)-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate [4] [5], while Daicel Pharma Standards and other commercial vendors utilize the (8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-(4-(methylamino)phenyl)-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate format [6] [7].

The structural nomenclature emphasizes the compound's classification as a norpregnane derivative, specifically a 19-norpregnane compound, indicating the absence of the methyl group typically found at position 19 in natural pregnane steroids [9]. The systematic name also identifies the key functional modifications: an acetyl group at position 17, a methylamino-substituted phenyl group at position 11, and a ketone functionality at position 3, which collectively define the compound's pharmacological properties.

Registry Numbers and Database Identifiers

N-Desmethyl Ulipristal Acetate is registered across multiple international chemical databases with distinct identifier codes that facilitate its unambiguous identification in scientific and regulatory contexts. The Chemical Abstracts Service number 159681-66-0 serves as the primary international registry number, providing universal recognition across chemical literature and commercial databases [1] [2] [4] [10] [11].

The United States Food and Drug Administration Global Substance Registration System assigns the Unique Ingredient Identifier 5LN8BT223W to this compound, establishing its identity within regulatory frameworks for pharmaceutical substances [3] [12]. This identifier ensures consistent tracking across drug development, regulatory submissions, and post-market surveillance activities.

European regulatory identification is accomplished through the European Community number 864-063-3, as recorded by the European Chemicals Agency [3] [13]. This designation integrates the compound into European chemical legislation frameworks, including Registration, Evaluation, Authorisation and Restriction of Chemicals regulations and pharmaceutical directives.